molecular formula C20H22N4O4 B2356762 [(1-cyanocyclohexyl)carbamoyl]methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 1004384-04-6

[(1-cyanocyclohexyl)carbamoyl]methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B2356762
CAS No.: 1004384-04-6
M. Wt: 382.42
InChI Key: GZSWPHVTCPPMAS-UHFFFAOYSA-N
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Description

The compound [(1-cyanocyclohexyl)carbamoyl]methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate is a complex organic molecule. Known for its distinctive structural framework, it plays a crucial role in various scientific and industrial applications. This compound is particularly interesting due to its unique combination of functional groups, which contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • First Step: : The synthesis typically begins with the preparation of the 1-cyanocyclohexylamine intermediate. This is often achieved by the reaction of cyclohexanone with cyanide ions under controlled conditions.

  • Second Step: : The 1-cyanocyclohexylamine is then reacted with a carbamoylating agent, such as carbonyl diimidazole, to form the [(1-cyanocyclohexyl)carbamoyl] group.

  • Third Step: : The [(1-cyanocyclohexyl)carbamoyl] group is coupled with methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate under suitable conditions, often using a base like triethylamine to facilitate the reaction.

Industrial Production Methods

  • Industrial methods typically involve optimizing these reactions to increase yield and purity. This can include using more efficient catalysts, refining the reaction conditions such as temperature and pressure, and employing large-scale reactors designed for continuous production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative processes, particularly at the methoxy group, potentially leading to the formation of aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions may target the cyano group, converting it into amine or alcohol groups under specific conditions.

  • Substitution: : Nucleophilic and electrophilic substitutions can occur at various positions within the molecule, especially the pyrazole ring.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate or chromium trioxide.

  • Reduction: : Typical reagents might include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Reactants can vary widely but may include halogens for electrophilic substitutions or organometallic reagents for nucleophilic substitutions.

Major Products

  • Oxidation Products: : Aldehydes, carboxylic acids.

  • Reduction Products: : Amines, alcohols.

  • Substitution Products: : Depending on the reactants, a wide range of substituted pyrazole derivatives can be formed.

Scientific Research Applications

This compound finds applications in several scientific domains:

Chemistry

  • Catalysis: : It serves as a ligand or a building block for catalysts in organic synthesis.

Biology

  • Biochemical Probes: : Used as a biochemical probe to study enzyme activities and interaction mechanisms.

Medicine

    Industry

    • Material Science: : Utilized in creating specialized polymers and materials with desired properties.

    Mechanism of Action

    The specific mechanism of action of this compound involves interactions at the molecular level, often with enzymes or receptors.

    • Molecular Targets: : It may target enzyme active sites or cellular receptors, modulating biological pathways.

    • Pathways Involved: : The compound can influence pathways related to metabolism, signal transduction, or cellular regulation, depending on its functional groups and structure.

    Comparison with Similar Compounds

    Similar Compounds

    • [(1-cyanocyclohexyl)carbamoyl]methyl 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate

    • [(1-cyanocyclohexyl)carbamoyl]methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

    Uniqueness

    Compared to its analogs, [(1-cyanocyclohexyl)carbamoyl]methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate exhibits unique reactivity due to the presence of the methoxy group. This influences its physicochemical properties and biological activity, making it distinct in applications where precise molecular interactions are crucial.

    Properties

    IUPAC Name

    [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-methoxy-1-phenylpyrazole-3-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H22N4O4/c1-27-16-12-24(15-8-4-2-5-9-15)23-18(16)19(26)28-13-17(25)22-20(14-21)10-6-3-7-11-20/h2,4-5,8-9,12H,3,6-7,10-11,13H2,1H3,(H,22,25)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GZSWPHVTCPPMAS-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CN(N=C1C(=O)OCC(=O)NC2(CCCCC2)C#N)C3=CC=CC=C3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H22N4O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    382.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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